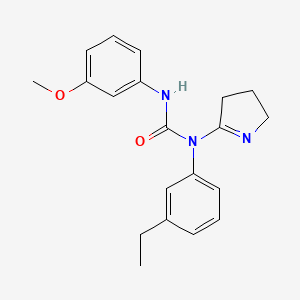

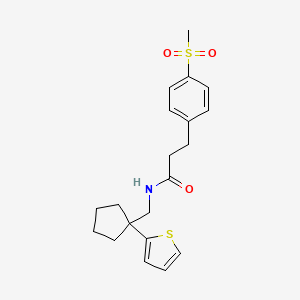

![molecular formula C12H14ClN7 B2991809 1-[(1-benzyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-1H-pyrazol-4-amine hydrochloride CAS No. 2106666-08-2](/img/structure/B2991809.png)

1-[(1-benzyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-1H-pyrazol-4-amine hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a complex organic molecule that contains a benzyl group attached to a tetrazole ring, which is further linked to a pyrazole ring via a methylene bridge . It appears as a white to light yellow or light red powder or crystal .

Synthesis Analysis

The synthesis of 1H-tetrazole compounds, such as the one , typically involves the reaction of amines, triethyl orthoformate, and sodium azide, catalyzed by Yb(OTf)3 . The reaction of sodium azide with nitriles to give 1H-tetrazoles proceeds readily in water with zinc salts as catalysts . A variety of aromatic nitriles, activated and unactivated alkyl nitriles, substituted vinyl nitriles, thiocyanates, and cyanamides are all viable substrates .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, Infrared (IR) spectroscopy can provide information about the functional groups present in the molecule . Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed information about the structure of the molecule, including the number and type of atoms, their arrangement, and the functional groups present .Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be influenced by its tetrazole and pyrazole rings. Tetrazoles are known to undergo a variety of reactions, including cycloadditions . Pyrazoles can also participate in various reactions, including nucleophilic substitutions and electrophilic additions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be determined using various analytical techniques. For instance, its melting point can be determined using differential scanning calorimetry . Its solubility can be determined using various solvents .科学的研究の応用

Apoptosis Induction in Cancer Research

This compound has been studied for its ability to induce apoptosis in cancer cells. For instance, derivatives of this compound have shown significant cytotoxic activity against various cancer cell lines, such as BT-474, HeLa, MCF-7, NCI-H460, and HaCaT cells . The induction of apoptosis is a crucial pathway for cancer treatments, as it leads to the programmed death of cancerous cells, potentially halting the progression of the disease.

Tubulin Polymerization Inhibition

Another important application is the inhibition of tubulin polymerization . Tubulin is a protein that forms microtubules, which are essential for cell division. By inhibiting tubulin polymerization, this compound can disrupt the mitotic process, leading to cell cycle arrest and apoptosis in cancer cells. This mechanism is particularly valuable in the development of new chemotherapeutic agents.

Molecular Docking Studies

The compound’s derivatives have been used in molecular docking studies to predict the interaction with biological targets . Molecular docking is a method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Understanding these interactions can lead to the design of more effective drugs with fewer side effects.

Click Chemistry Applications

In the field of click chemistry, tetrazole derivatives are valuable for their reactivity and stability. Click chemistry is a class of biocompatible chemical reactions that proceed rapidly and selectively under mild conditions . This compound can potentially be used to create new materials or bioconjugates through click reactions.

Pharmacological Studies

Pharmacological research has explored the use of tetrazole derivatives as intermediates in the synthesis of pharmaceuticals . These compounds can be integral in developing drugs with tetrazole structures, which are common in many pharmaceuticals due to their bioisosteric similarity to carboxylic acid groups.

Biochemical DNA Synthesis

Tetrazoles are known to be used in the synthesis of DNA in biochemistry due to their acidic nature and ability to stabilize negative charges . This compound, with its tetrazole group, could play a role in the synthesis of nucleic acids or other biochemical applications where the stabilization of anionic species is required.

将来の方向性

The future directions for this compound could involve further exploration of its potential biological activities. For instance, it could be evaluated for its antimicrobial, antifungal, or antiviral activities . Additionally, its potential use in the synthesis of other complex organic molecules could be explored .

特性

IUPAC Name |

1-[(1-benzyltetrazol-5-yl)methyl]pyrazol-4-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N7.ClH/c13-11-6-14-18(8-11)9-12-15-16-17-19(12)7-10-4-2-1-3-5-10;/h1-6,8H,7,9,13H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNNXEAVTFJJVAB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=NN=N2)CN3C=C(C=N3)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClN7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(1-benzyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-1H-pyrazol-4-amine hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

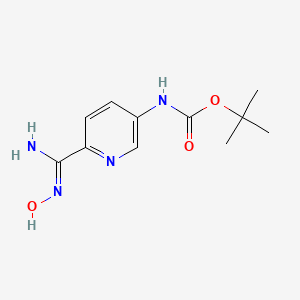

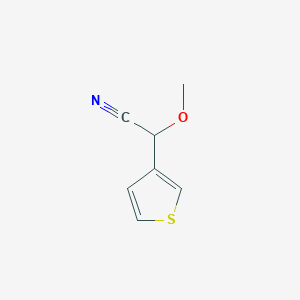

![(E)-2-Phenyl-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-ylmethyl)ethenesulfonamide](/img/structure/B2991727.png)

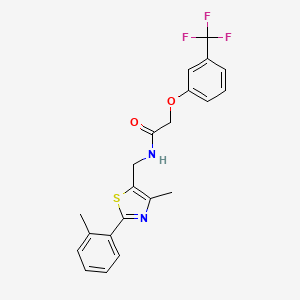

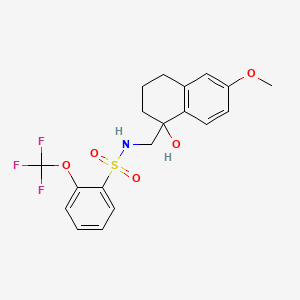

![2-((4-isopropyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-(2-methoxyethyl)acetamide](/img/structure/B2991732.png)

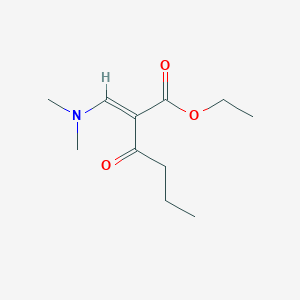

![[3-(Propan-2-yl)piperidin-3-yl]methanol](/img/structure/B2991736.png)

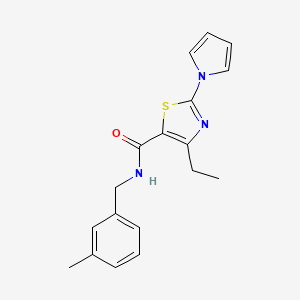

![N-(benzo[d]thiazol-2-yl)-2-((1-(2-(diethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide](/img/structure/B2991738.png)

![2-[[6-Amino-2-(2-methoxyethylamino)-5-nitropyrimidin-4-yl]amino]ethanol](/img/structure/B2991746.png)

![2-Ethyl-4-methyl-6-(4-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2991748.png)